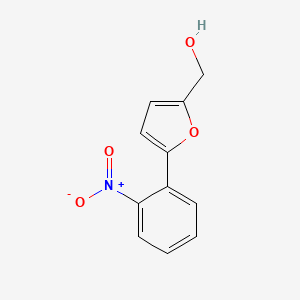

(5-(2-Nitrophenyl)furan-2-yl)methanol

Description

Significance of Furan (B31954) and Nitrophenyl Moieties in Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of medicinal and materials science, and within this vast field, certain structural motifs consistently prove to be of exceptional importance. The furan ring and the nitrophenyl group, the two key components of (5-(2-Nitrophenyl)furan-2-yl)methanol, are prime examples of such pharmacologically and synthetically valuable moieties.

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its aromaticity and the presence of the oxygen heteroatom confer unique electronic properties, making it a versatile building block in organic synthesis. derpharmachemica.com The furan nucleus is a common scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. semanticscholar.orgnih.gov Furan derivatives have been extensively studied and are utilized as antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic agents. wisdomlib.orgijabbr.comutripoli.edu.ly For instance, the well-known antibacterial drug Nitrofurantoin features a nitrofuran core, highlighting the synergistic potential of combining these two moieties. wisdomlib.org The ability of the furan ring's oxygen atom to engage in hydrogen bonding can also improve the pharmacokinetic profiles of drug candidates, enhancing solubility and bioavailability. semanticscholar.org

The nitrophenyl moiety , an aromatic ring substituted with a nitro group (–NO2), is also of profound importance in chemical and pharmaceutical sciences. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring and the molecule as a whole. wikipedia.org This feature is often exploited in drug design to modulate a molecule's electronic properties, receptor-binding affinity, and metabolic stability. svedbergopen.com Nitroaromatic compounds are integral to the synthesis of various industrial products, including dyes, polymers, and pesticides. nih.govnih.gov In medicinal chemistry, the nitro group is a key component in several therapeutic agents. nih.gov It can act as a bio-activatable group; under the hypoxic conditions characteristic of solid tumors or certain microbial environments, the nitro group can be enzymatically reduced to reactive species that exert a cytotoxic effect. svedbergopen.commdpi.com This "prodrug" approach allows for targeted therapy, and research into 5-nitrofuran derivatives has shown promise in developing new treatments for diseases like tuberculosis. nih.govresearchgate.net

The combination of the furan and nitrophenyl groups into a single molecular entity, as seen in (5-(2-Nitrophenyl)furan-2-yl)methanol, thus presents a compelling scaffold for the development of new chemical entities with potential therapeutic applications.

Overview of the Compound’s Structural Features and Functional Groups

(5-(2-Nitrophenyl)furan-2-yl)methanol is a polyfunctional organic molecule. Its structure is characterized by three principal components: a central furan ring, a 2-nitrophenyl substituent at the 5-position of the furan ring, and a hydroxymethyl (methanol) group at the 2-position.

Furan Ring: A planar, five-membered aromatic ring (C₄H₃O-), providing a stable core structure. It is more reactive towards electrophilic substitution than benzene (B151609). derpharmachemica.com

Hydroxymethyl Group: A primary alcohol (-CH₂OH) attached to the furan ring. This functional group provides a site for further chemical modification, such as oxidation or esterification, and can participate in hydrogen bonding, which may influence the compound's solubility and biological interactions. nist.gov

The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde, 5-(2-Nitrophenyl)furfural. sigmaaldrich.com The reactivity of the functional groups is a key aspect of its chemistry. For instance, analogous structures show that the nitro group can be selectively reduced to an amine, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing pathways to a diverse range of derivatives.

Table 1: Physicochemical Properties of (5-(2-Nitrophenyl)furan-2-yl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Functional Groups | Furan, Nitro-aromatic, Primary Alcohol |

| Solubility | Expected to be soluble in common organic solvents. |

| Reactivity Centers | Nitro group (reduction), Hydroxymethyl group (oxidation, esterification), Furan/Phenyl rings (substitution) |

Note: Data is calculated based on chemical structure, as extensive experimental data for this specific compound is not widely published.

Historical Context of Related Furan and Nitrophenyl Derivatives in Synthetic and Applied Chemistry

The study of furan and nitrophenyl derivatives has a rich history, deeply intertwined with the development of organic chemistry and the pharmaceutical industry.

The history of furan chemistry began in the late 18th century. In 1780, Carl Wilhelm Scheele first described 2-furoic acid, a furan derivative. wikipedia.orgutripoli.edu.ly A particularly significant milestone was the reporting of furfural (B47365) by Johann Wolfgang Döbereiner in 1832, which he produced as a byproduct of formic acid synthesis. wikipedia.orgderpharmachemica.com Furfural, which can be readily manufactured from agricultural biomass such as corn cobs and oat hulls, became a foundational platform chemical for the synthesis of a vast number of furan derivatives. britannica.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org The industrial availability of furfural spurred research into furan-based polymers, resins, solvents, and fine chemicals. ijsrst.com The discovery of the potent antibacterial properties of nitrofurans in the 1940s marked their entry into medicinal chemistry, leading to the development of drugs like nitrofurazone (B1679002) and furazolidone. asm.orgnih.gov

Nitroaromatic compounds have been central to the chemical industry since the 19th century. nih.gov The nitration of aromatic compounds like benzene and toluene (B28343) was a key process in the burgeoning synthetic dye industry. The subsequent reduction of these nitro compounds to aromatic amines provided the precursors for a vast spectrum of colorful dyes. researchgate.net The unique chemistry of the nitro group also led to the development of high-energy materials and explosives, such as trinitrotoluene (TNT). nih.gov In pharmaceuticals, while the potential for toxicity was recognized, the useful biological activities conferred by the nitro group could not be ignored. wikipedia.orgnih.gov Substituted nitrobenzenes became important intermediates in the synthesis of a wide range of drugs. nih.govresearchgate.net The understanding of their mechanism of action, particularly the concept of bioreductive activation, is a more recent development that has revitalized interest in nitroaromatics for targeted therapies. mdpi.com

Scope and Objectives of Current and Future Research on (5-(2-Nitrophenyl)furan-2-yl)methanol

Current and future research on (5-(2-Nitrophenyl)furan-2-yl)methanol and its derivatives is likely to be multifaceted, leveraging the known biological and chemical properties of its constituent moieties. The primary objectives can be categorized into synthetic development and biological evaluation.

Synthetic and Materials Chemistry:

Derivative Synthesis: A major focus will be the chemical modification of the parent compound. The hydroxymethyl group serves as a convenient handle for creating esters, ethers, and other analogues. The nitro group can be reduced to an amine, which can then be further functionalized. These new derivatives would form a chemical library for subsequent biological screening.

Polymer Science: Furan derivatives, particularly those derived from biomass, are being explored as monomers for sustainable polymers. ijabbr.comfrontiersin.org Research could investigate the potential of (5-(2-Nitrophenyl)furan-2-yl)methanol or its derivatives as components in novel thermosetting resins or specialty polymers.

Medicinal and Biological Chemistry:

Antimicrobial Research: Given the well-established antibacterial activity of 5-nitrofuran compounds, a primary research objective will be to evaluate (5-(2-Nitrophenyl)furan-2-yl)methanol and its derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govijabbr.comresearchgate.net

Anticancer Drug Discovery: The presence of the nitroaromatic group suggests potential as a hypoxia-activated prodrug. mdpi.com Future studies are expected to investigate its cytotoxicity against various cancer cell lines, particularly under hypoxic conditions, and to explore its mechanism of action, which could involve targeting cellular components like tubulin, as seen with other furan-based anticancer agents. mdpi.com

Anti-inflammatory and Other Pharmacological Activities: The furan scaffold is associated with a broad range of bioactivities. nih.govutripoli.edu.ly Therefore, a comprehensive research plan would include screening the compound for anti-inflammatory, analgesic, and other therapeutic effects to uncover its full pharmacological potential. wisdomlib.orgijabbr.com

In essence, (5-(2-Nitrophenyl)furan-2-yl)methanol stands as a promising platform molecule. Future research will likely focus on exploiting its functional groups to generate novel derivatives and thoroughly investigating their biological activities to identify potential leads for new therapeutic agents or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

[5-(2-nitrophenyl)furan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXMSZDBQVMXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Nitrophenyl Furan 2 Yl Methanol and Its Key Precursors

Retrosynthetic Analysis of the Compound’s Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (5-(2-Nitrophenyl)furan-2-yl)methanol, the analysis reveals two primary disconnection points.

The most logical primary disconnection is the carbon-carbon bond between the furan (B31954) C5 position and the phenyl ring. This bond can be formed using powerful cross-coupling reactions, leading to two potential precursor sets:

Path A: A 5-metallo or 5-borono furan derivative and a 1-halo-2-nitrobenzene.

Path B: A 2-nitrophenyl-metallo or 2-nitrophenylboronic acid species and a 5-halofuran derivative.

A secondary, yet equally important, retrosynthetic step is the functional group interconversion (FGI) of the hydroxymethyl group at the C2 position of the furan ring. This group can be readily obtained by the reduction of a formyl group (-CHO). This simplifies the synthetic target to 5-(2-nitrophenyl)furfural , a key intermediate that is accessible through the cross-coupling strategies mentioned above. The final step would then be a selective reduction of the aldehyde to the corresponding primary alcohol.

Conventional Synthetic Routes to Furan-Substituted Phenyl Derivatives

Building upon the retrosynthetic analysis, several conventional and reliable methods can be employed to synthesize the 5-aryl-2-furaldehyde core structure. These methods are broadly categorized into cross-coupling reactions, which join two pre-formed rings, and condensation or cycloaddition reactions, which build the furan ring from acyclic precursors.

Strategies Involving Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are among the most versatile and widely used tools in modern organic synthesis for the formation of carbon-carbon bonds. musechem.com

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. musechem.com It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents. musechem.comuwindsor.ca For the synthesis of 5-(2-nitrophenyl)furfural, this can be achieved by coupling 5-bromo-2-furaldehyde (B32451) with 2-nitrophenylboronic acid or, alternatively, coupling 5-(diethoxymethyl)-2-furylboronic acid with a 1-halo-2-nitrobenzene. thieme-connect.comnih.gov The latter approach often uses an acetal-protected furaldehyde to prevent side reactions. thieme-connect.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd/C | Catalyzes the oxidative addition and reductive elimination cycle. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene (B28343), Dioxane, DMF, EtOH/H₂O | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80–120 °C | Provides energy to overcome the activation barrier. |

The Ullmann reaction is a classic method that uses copper to catalyze the coupling of two aryl halides, typically in polar, high-boiling solvents at elevated temperatures. organic-chemistry.orgsynarchive.com While traditional Ullmann conditions are often harsh, modern protocols have been developed using ligands and soluble copper sources that allow the reaction to proceed under milder conditions. organic-chemistry.org This reaction can be used to form the biaryl linkage in 5-(2-nitrophenyl)furfural, for instance, by coupling 5-iodo-2-furaldehyde (B1300138) with 1-iodo-2-nitrobenzene (B31338) in the presence of a copper catalyst. rsc.orgmdpi.com

Table 2: Typical Conditions for Ullmann Coupling

| Component | Example | Role |

|---|---|---|

| Copper Source | Cu powder, CuI, Cu(OAc)₂ | The primary catalyst for the coupling reaction. |

| Ligand (optional) | Phenanthroline, L-proline | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃ | Often required, especially in Ullmann-type C-O or C-N couplings. |

| Solvent | DMF, NMP, Nitrobenzene | High-boiling polar solvent to facilitate the reaction at high temperatures. |

| Temperature | 150–220 °C | High temperatures are typically required for the classical reaction. |

Condensation and Cycloaddition Approaches to Furan Ring Systems

An alternative to coupling pre-formed rings is to construct the furan ring itself from acyclic precursors. This approach can be highly efficient for generating polysubstituted furans.

A cornerstone of furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To apply this to the target molecule, one would need a 1,4-diketone precursor bearing the 2-nitrophenyl substituent, which would then be cyclized to form the furan core. researchgate.netorganic-chemistry.org

Cycloaddition reactions are powerful, atom-economical methods for ring construction. researchgate.net

[4+2] Cycloaddition: The Diels-Alder reaction is the most famous [4+2] cycloaddition. While furan itself can act as a diene, an elegant method for constructing the furan ring involves the [4+2] cycloaddition of an oxazole (B20620) (acting as the diene component) with an alkyne (the dienophile). researchgate.netresearchgate.net The initial cycloadduct is unstable and readily undergoes a retro-Diels-Alder reaction, eliminating a nitrile to afford the substituted furan. researchgate.net This strategy offers a route to highly substituted furans that may be difficult to access otherwise. researchgate.netnih.gov

[2+2+2] Cycloaddition: This reaction, typically catalyzed by transition metals like cobalt, nickel, or rhodium, involves the cyclotrimerization of three unsaturated components (e.g., alkynes) to form a six-membered ring. acs.org While primarily used for benzene (B151609) derivatives, variations of this methodology can be adapted for the synthesis of certain heterocyclic systems, including furans, from appropriate acyclic precursors. hud.ac.uk

Table 3: Cycloaddition Strategies for Furan Ring Synthesis

| Reaction Type | Components | Key Features |

|---|---|---|

| [4+2] Cycloaddition | Oxazole + Alkyne | Forms the furan ring via an unstable intermediate that expels a nitrile. Versatile for creating polysubstituted furans. researchgate.net |

| [3+2] Cycloaddition | α-Diazocarbonyl + Alkyne | A metal-catalyzed reaction (e.g., using Rh₂ or Co(II) complexes) that provides regioselective access to trisubstituted furans. nih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | A classic acid-catalyzed condensation/dehydration reaction. wikipedia.orgalfa-chemistry.com |

Multi-component Reaction Strategies

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govresearchgate.net While a direct one-pot, multi-component synthesis of (5-(2-nitrophenyl)furan-2-yl)methanol is not prominently documented, the principles of MCRs can be applied to construct the core 5-aryl-furan-2-yl scaffold. Reactions such as the Passerini and Ugi reactions are powerful tools for creating diverse molecular structures. mdpi.comorganic-chemistry.orgyoutube.com

For instance, a three-component Passerini reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy carboxamide. organic-chemistry.org The Ugi four-component reaction expands on this by incorporating a primary amine, which first condenses with the carbonyl compound to form an imine, ultimately leading to an α-acylamino carboxamide. mdpi.comnih.gov These strategies are valuable for producing peptide-like molecules and other complex structures. mdpi.com

Hypothetically, a multi-component approach to a precursor for (5-(2-nitrophenyl)furan-2-yl)methanol could involve the reaction of an arylglyoxal, a β-ketoester or 1,3-diketone, and another nucleophilic component. nih.govmdpi.com A plausible mechanism could start with a Knoevenagel condensation between an arylglyoxal and an active methylene (B1212753) compound like acetylacetone, followed by a Michael addition of a nucleophile to the resulting intermediate, which then cyclizes to form a highly functionalized furan. nih.gov

Table 1: Overview of Relevant Multi-component Reactions for Heterocycle Synthesis

| Reaction Name | Components | Typical Product | Relevance to Furan Synthesis |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-Acyloxy Carboxamide | Can be used to build complex side chains on furan precursors. organic-chemistry.org |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Carbonyl Compound, Primary Amine | α-Acylamino Carboxamide | Offers a pathway to peptide-like structures which could be further modified. mdpi.comnih.gov |

| Furan Synthesis MCR | Arylglyoxal, Acetylacetone, Phenol | Substituted Furan | Demonstrates the one-pot formation of a substituted furan ring from simple precursors. nih.gov |

Derivatization of Furfural (B47365) and Furfuryl Alcohol Scaffolds

A primary route to 5-aryl-2-substituted furans involves the derivatization of readily available furfural or furfuryl alcohol. This approach leverages the existing furan ring and introduces the desired aryl substituent at the C5 position. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficient and selective C-C bond formation. acs.org

One of the most effective methods is the direct C–H activation and arylation of the furan ring. mdpi.comresearchgate.net This strategy avoids the need to pre-functionalize the furan with a halide or organometallic group, making the process more atom-economical and environmentally friendly. researchgate.net The reaction typically involves coupling a furan derivative with an aryl halide (e.g., 2-bromonitrobenzene) in the presence of a palladium catalyst, a base, and a suitable solvent at elevated temperatures. mdpi.com

Reaction Scheme: Palladium-Catalyzed C-H Arylation of Furfural

Studies have shown high conversions and yields for the coupling of various furanyl substrates with aryl bromides using specific NHC-palladium(II) complexes as pre-catalysts. mdpi.comresearchgate.net For example, the reaction of furfural with 4-bromoacetophenone has been achieved with full conversion. mdpi.comresearchgate.net

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Furan Derivatives

| Furan Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Furfural | 4-Bromoacetophenone | NHC-Palladium(II) Complex (1 mol%) | KOAc | DMAc | 120 | Full Conversion | mdpi.comresearchgate.net |

| Furfuryl acetate (B1210297) | 4-Bromoacetophenone | NHC-Palladium(II) Complex (1 mol%) | KOAc | DMAc | 120 | 92% Conversion | mdpi.comresearchgate.net |

An alternative, though more classical, approach is the Meerwein arylation, which involves the reaction of a furan compound with an aromatic diazonium salt, such as one derived from 2-nitroaniline (B44862). pensoft.net This method has been successfully used to synthesize various 5-arylfuran-2-carbaldehydes and carboxylic acids. pensoft.net

Synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol from 5-(2-Nitrophenyl)furfural

The final step in this synthetic sequence is the conversion of the aldehyde precursor, 5-(2-nitrophenyl)furfural , into the target alcohol, (5-(2-nitrophenyl)furan-2-yl)methanol . sigmaaldrich.com This transformation is a reduction of the aldehyde group to a primary alcohol.

Reduction Strategies of the Aldehyde Group

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being one of the most common due to its moderate reactivity, ease of handling, and compatibility with protic solvents like methanol (B129727) or ethanol. jsynthchem.com However, the choice of reducing agent is critical when other reducible functional groups are present in the molecule.

Chemo- and Regioselective Considerations in Reduction

The key challenge in the reduction of 5-(2-nitrophenyl)furfural is chemoselectivity. The molecule contains two functional groups susceptible to reduction: the aldehyde (-CHO) and the aromatic nitro group (-NO₂). Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions, would non-selectively reduce both groups, leading to the corresponding amino alcohol.

Therefore, a reagent is required that selectively reduces the aldehyde while leaving the nitro group intact. While sodium borohydride can reduce aldehydes and ketones, it is generally known not to reduce nitro groups under typical conditions, making it a potential candidate. jsynthchem.com However, for substrates where the nitro group might be more labile, more specialized and highly chemoselective reagents are preferred to ensure a clean reaction and high yield of the desired nitro alcohol.

One such reagent is thiourea (B124793) dioxide (TUDO), also known as formamidinesulfinic acid. researchgate.net TUDO has been demonstrated to be a simple, convenient, and highly chemoselective agent for the reduction of aromatic nitroaldehydes and nitroketones to their corresponding nitroalcohols in an aqueous alkali-ethanolic system, providing good to high yields. researchgate.netresearchgate.net This makes it an excellent choice for the specific transformation of 5-(2-nitrophenyl)furfural to (5-(2-nitrophenyl)furan-2-yl)methanol.

Table 3: Comparison of Reducing Agents for Nitroaldehyde Reduction

| Reducing Agent | Selectivity for Aldehyde over Nitro Group | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Generally good | Protic solvents (MeOH, EtOH) | Inexpensive, easy to handle | Selectivity can sometimes be substrate-dependent. jsynthchem.com |

| Thiourea Dioxide (TUDO) | Excellent | Aqueous alkali-ethanolic system | Highly chemoselective, inexpensive, environmentally benign. researchgate.net | Requires specific pH conditions. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Poor (typically) | Varies (pressure, temp.) | Can be tuned, but often reduces both groups. nih.gov | Risk of over-reduction to the amine. |

| Lithium Aluminum Hydride (LiAlH₄) | Poor | Anhydrous ether/THF | Very powerful | Highly reactive, non-selective, requires strict anhydrous conditions. |

Green Chemistry and Sustainable Synthetic Approaches

The principles of green and sustainable chemistry are increasingly important in chemical synthesis. This involves using renewable feedstocks, reducing waste, and employing efficient catalytic processes. frontiersin.org The synthesis of furan-based compounds is particularly relevant in this context, as the core furan structure is readily accessible from biomass. ecbasis.orgresearchgate.net

Biomass-Derived Precursors in Furan Synthesis

Furfural, the parent compound for a vast array of furan derivatives, is recognized as a key biomass-derived platform molecule. researchgate.netresearchgate.net It is not derived from petroleum but is produced industrially from the acid-catalyzed dehydration of C5 sugars (pentoses), primarily xylose. acs.orgnih.gov Xylose is a major component of hemicellulose, which, along with cellulose (B213188) and lignin, constitutes lignocellulosic biomass—an abundant and non-edible renewable resource. research-nexus.netnih.gov

Common agricultural residues used for furfural production include:

Corn cobs ecbasis.org

Sugarcane bagasse researchgate.net

Sunflower stalks research-nexus.net

Pinewood nih.gov

The industrial process typically involves treating this biomass with mineral acids like H₂SO₄ at high temperatures. ecbasis.orgnih.gov Significant research is focused on developing more sustainable and efficient catalytic systems. This includes the use of solid acid catalysts, ionic liquids, and biphasic reaction systems (e.g., water-organic solvent) to improve furfural yield and selectivity by continuously extracting the product as it forms, thereby preventing its degradation into humins. acs.orgnih.govnih.govmdpi.com For example, using a biphasic system with MIBK as the solvent, furfural yields approaching 80% from corn stover hydrolyzate have been achieved. acs.org Similarly, using SnCl₄ as a catalyst in an ionic liquid medium has resulted in furfural yields over 70% from xylose. nih.govmdpi.com

This direct link to renewable feedstocks positions the synthesis of (5-(2-nitrophenyl)furan-2-yl)methanol and other complex furan derivatives as a prime example of biomass valorization, where low-value agricultural waste is transformed into high-value chemical products. research-nexus.net

Table 4: Furfural Yields from Various Biomass Sources and Catalytic Systems

| Biomass Source | Sugar Precursor | Catalytic System | Yield (%) | Reference |

|---|---|---|---|---|

| Corn Stover Hydrolyzate | Pentoses (Xylose) | 0.05 M H₂SO₄ / MIBK-water biphasic | 80% | acs.org |

| Corn Stalk | Xylan | SnCl₄ in EMIMBr (ionic liquid) | 54.5% | nih.govmdpi.com |

| Xylan | Xylan | SnCl₄ in EMIMBr (ionic liquid) | 57.3% | nih.gov |

Catalytic Systems for Enhanced Atom Economy and Efficiency

Modern organic synthesis increasingly focuses on methodologies that maximize the incorporation of reactant atoms into the final product, a principle known as atom economy. For the synthesis of complex molecules like (5-(2-Nitrophenyl)furan-2-yl)methanol, catalytic systems are indispensable for achieving high efficiency and minimizing waste.

Palladium catalysis is a cornerstone for the formation of carbon-carbon bonds, particularly in constructing the 5-arylfuran core of the target molecule. Direct C-H arylation represents a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. In this approach, a C-H bond on the furan ring is directly coupled with an aryl halide, such as 1-bromo-2-nitrobenzene, a key precursor for introducing the 2-nitrophenyl group.

Research has demonstrated that palladium complexes can effectively catalyze the direct arylation of furans at the C5 position with high selectivity. amazonaws.com These reactions often employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand. For instance, a Pd/Tedicyp complex has been used for the arylation of furfuryl acetate with 4-bromonitrobenzene, yielding the desired product in 83% yield. amazonaws.com This type of transformation is directly applicable to the synthesis of a precursor to (5-(2-Nitrophenyl)furan-2-yl)methanol. The reaction typically involves the coupling of a furan derivative, like furfural or furfuryl alcohol (often with the alcohol group protected as an acetate), with a suitable 2-nitrophenyl halide.

A proposed mechanism for a related Pd-catalyzed radical alkylation of furans involves a single electron transfer from a Pd(0) species to an alkyl iodide, generating an alkyl radical and a Pd(I) species. nih.gov The radical then adds to the furan ring, followed by another electron transfer and deprotonation to yield the final alkylated product. nih.gov While this mechanism is for alkylation, similar principles of oxidative addition and reductive elimination are central to palladium-catalyzed cross-coupling reactions for arylation.

Table 1: Palladium-Catalyzed Arylation of Furan Derivatives

| Furan Substrate | Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Furfuryl acetate | 4-Bromonitrobenzene | Pd/Tedicyp | 83 | amazonaws.com |

| Furfuryl acetate | 4-Bromofluorobenzene | Pd/Tedicyp | 89 | amazonaws.com |

| 2-n-Butylfuran | Methyl 4-bromobenzoate | Pd/Tedicyp | 92 | amazonaws.com |

Copper-based catalysts offer a cost-effective and often complementary alternative to palladium for C-H functionalization and cross-coupling reactions. Copper catalysis is particularly effective in the addition of alkyl radicals to heteroarenes like furan. researchgate.net This process can be used to synthesize various functionalized furan derivatives. For instance, copper-catalyzed systems can facilitate the three-component Knoevenagel condensation/enynone cyclization/B–H bond insertion cascade to provide access to furan-2-ylmethylboranes, which are versatile intermediates in organic synthesis. rsc.org

In the context of synthesizing (5-(2-Nitrophenyl)furan-2-yl)methanol, copper catalysis can also be employed in the aerobic oxidation of a hydroxymethyl group. For example, a Cu(OAc)₂ system, assisted by TEMPOL, has been developed for the efficient and selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) in high yields. nih.gov A similar strategy could be envisioned for the reverse reaction, the selective reduction of the precursor 5-(2-nitrophenyl)furfural to the target alcohol, or for other transformations on the furan scaffold.

The merger of visible-light photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful tool for organic synthesis. nih.govprinceton.edu This dual catalytic approach enables the activation of substrates under exceptionally mild conditions, often at room temperature, using a household light bulb as the irradiation source. acs.org These protocols can generate radical intermediates that participate in bond-forming reactions that are often difficult to achieve through traditional thermal methods. nih.govresearchgate.net

For the synthesis of 5-arylfuran derivatives, photoredox catalysis can be combined with nickel or palladium to facilitate cross-coupling reactions. princeton.edu The photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process with one of the substrates to generate a radical species. acs.org This radical can then enter the catalytic cycle of the transition metal, enabling C-C bond formation. For example, manganese-catalyzed photoredox processes have been used to introduce aryl substituents onto a furan ring using diazonium salts. researchgate.net This strategy provides a viable pathway for synthesizing the 5-(2-nitrophenyl)furan core.

Table 2: Examples of Metallaphotoredox Catalysis Applications

| Transformation Type | Metal Catalyst | Photocatalyst | Key Feature | Reference |

|---|---|---|---|---|

| C-C Bond Formation | Nickel | Iridium or Ruthenium complex | Engages simple starting materials in cross-coupling. | nih.govprinceton.edu |

| C-H Activation | Palladium | Not specified | Allows for direct functionalization of C-H bonds. | princeton.edu |

| Arylation | Manganese | Not specified | Uses diazonium salts as aryl source. | researchgate.net |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, conducting reactions in aqueous media or under solvent-free conditions is highly desirable to reduce environmental impact. dergipark.org.tr While many organometallic reactions are sensitive to water, specific catalytic systems have been developed to operate in aqueous environments.

Solvent-free, or solid-state, reactions can be facilitated by techniques such as mechanochemistry (ball-milling) or by simply heating the neat reactants. dergipark.org.tr These methods can lead to higher reaction rates, improved yields, and simplified purification procedures. For instance, the reaction of 5-chloromethylfurfural (B124360) (CMF) with sodium azide (B81097) can be performed under solvent-free conditions to produce 5-(azidomethyl)furfural, a versatile intermediate. researchgate.net This demonstrates the feasibility of applying solvent-free protocols to the chemistry of functionalized furans, which could be extended to the synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol or its precursors.

Advanced Synthetic Strategies for Related Derivatives

Beyond the synthesis of the primary target molecule, advanced catalytic methods allow for the efficient diversification of the furan scaffold, leading to a range of related derivatives.

Photoinduced Catalysis for C-H Activation and Alkylation

Photoinduced catalysis offers a powerful method for the direct C-H functionalization of heterocycles, including furans. dntb.gov.ua This approach avoids the need for pre-functionalized substrates and allows for the introduction of alkyl groups at specific positions. A palladium catalyst, in combination with phosphine ligands, can effectively catalyze the direct C-H alkylation of furan derivatives with secondary and tertiary alkyl bromides under light irradiation. researchgate.net This method is tolerant of a wide range of functional groups, including esters, aldehydes, and amides, making it a versatile tool for creating complex furan-based molecules. nih.gov The use of light energy is crucial for driving the catalytic cycle, which may involve the generation of radical intermediates and Pd(II)/Pd(III)/Pd(IV) species. nih.gov This strategy could be applied to (5-(2-Nitrophenyl)furan-2-yl)methanol to introduce alkyl substituents at other positions on the furan ring, thereby generating a library of related compounds.

Arylogous Nitroaldol Condensationnih.gov

The arylogous nitroaldol condensation, also known as the arylogous Henry reaction, represents a strategic carbon-carbon bond-forming methodology. This reaction is an extension of the classical nitroaldol (Henry) reaction, where the nucleophilic character of a carbanion stabilized by a nitro group is relayed through a conjugated π-system, such as an aromatic or heteroaromatic ring. rsc.orgsigmaaldrich.com While direct application of this method for the synthesis of 5-arylfuran structures is not extensively documented, the principles can be applied to construct the key 5-(2-nitrophenyl)furan skeleton.

The synthesis of (5-(2-Nitrophenyl)furan-2-yl)methanol via this conceptual pathway involves a multi-step sequence, beginning with the formation of a key precursor, 5-(2-nitrophenyl)furfural. The core strategy involves a vinylogous/arylogous aldol-type reaction between a furan derivative, acting as the nucleophile, and 2-nitrobenzaldehyde, the electrophilic component.

Step A: Vinylogous/Arylogous Aldol (B89426) Addition

The key bond-forming step is the reaction of a 2-silyloxyfuran with 2-nitrobenzaldehyde. rsc.org The 2-silyloxyfuran serves as a stable furan enolate equivalent. In the presence of a suitable catalyst, typically a Lewis acid, the furan attacks the aldehyde at the C5 position, which is in a vinylogous position relative to the enol ether. This reaction forms a γ-substituted butenolide intermediate, which is the direct product of the vinylogous aldol addition.

Table 1: Proposed Reaction Scheme for Vinylogous/Arylogous Aldol Addition

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Ref. |

| 2-(Trimethylsilyloxy)furan | 2-Nitrobenzaldehyde | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | 5-Hydroxy-5-(2-nitrophenyl)furan-2(5H)-one | rsc.org |

Step B: Conversion to 5-(2-Nitrophenyl)furfural

The butenolide intermediate formed in the previous step is not yet the target aromatic furan. It must undergo a dehydration and rearrangement sequence to yield the aromatic 5-(2-nitrophenyl)furfural. This transformation can often be achieved by treatment with acid, which facilitates the elimination of water and subsequent tautomerization to the stable furan ring system.

Table 2: Proposed Scheme for Aromatization to Furfural Precursor

| Reactant | Reagents | Product | Ref. |

| 5-Hydroxy-5-(2-nitrophenyl)furan-2(5H)-one | Acid catalyst (e.g., p-TsOH), Heat | 5-(2-Nitrophenyl)furfural |

Step C: Reduction to (5-(2-Nitrophenyl)furan-2-yl)methanol

The final step is the chemoselective reduction of the aldehyde functionality of 5-(2-nitrophenyl)furfural to the primary alcohol. This is a standard transformation that can be accomplished with high efficiency using a mild reducing agent, such as sodium borohydride, to avoid reduction of the nitro group.

Table 3: Reduction of Aldehyde to Target Compound

| Reactant | Reagents | Solvent | Product | Ref. |

| 5-(2-Nitrophenyl)furfural | Sodium borohydride (NaBH₄) | Methanol / Ethanol | (5-(2-Nitrophenyl)furan-2-yl)methanol |

This proposed pathway, leveraging the principles of arylogous/vinylogous aldol-type reactions, provides a logical, albeit less conventional, route to (5-(2-Nitrophenyl)furan-2-yl)methanol, complementing more established methods such as palladium-catalyzed cross-couplings or Meerwein arylations.

Reactivity and Transformation Pathways of 5 2 Nitrophenyl Furan 2 Yl Methanol

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive than benzene (B151609) in many reactions, particularly towards electrophiles. pearson.comnumberanalytics.com The presence of the oxygen heteroatom donates electron density to the ring, activating it for substitution and other transformations. pearson.com

Electrophilic Substitution Reactions on the Furan Nucleus

Electrophilic aromatic substitution in unsubstituted furan preferentially occurs at the 2- and 5-positions (the α-carbons). pearson.compearson.com This regioselectivity is due to the superior resonance stabilization of the carbocation intermediate (sigma complex) formed during attack at these positions, which allows for delocalization of the positive charge across three atoms, including the oxygen. quora.com Attack at the 3- or 4-positions results in a less stable intermediate with only two resonance structures. quora.com

In the case of (5-(2-Nitrophenyl)furan-2-yl)methanol, the α-positions are already occupied. The reactivity and orientation of a subsequent electrophilic attack are therefore determined by the electronic effects of the existing substituents on the remaining 3- and 4-positions. The substituents are:

A hydroxymethyl group (-CH₂OH) at the C2 position. This is a weakly activating group that directs incoming electrophiles to the adjacent C3 position.

A 2-nitrophenyl group at the C5 position. This group is electron-withdrawing and deactivating, which would disfavor substitution at the adjacent C4 position.

Considering these directing effects, electrophilic substitution on the furan nucleus of (5-(2-Nitrophenyl)furan-2-yl)methanol is predicted to occur primarily at the C3 position. Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation, which typically proceed under milder conditions than those required for benzene. numberanalytics.com

Cycloaddition Reactions of Furan Derivatives

The furan ring can function as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. answers.com However, the aromatic stability of the furan ring must be overcome, which often requires harsh reaction conditions such as high temperatures or the use of Lewis acid catalysts. nih.gov These conditions can sometimes lead to competing polymerization or other side reactions. nih.gov For 2,5-disubstituted furans like (5-(2-Nitrophenyl)furan-2-yl)methanol, Diels-Alder cycloadditions with reactive dienophiles such as N-phenylmaleimide derivatives are plausible pathways to form complex bridged-ring structures. nih.gov

Beyond the [4+2] Diels-Alder reaction, furan derivatives can also participate in other modes of cycloaddition. For instance, [3+2] cycloaddition reactions involving species like aryl nitrile oxides have been studied with substituted furanones, indicating another potential transformation pathway for the furan ring in the target molecule. researchgate.net

Ring-Opening and Rearrangement Pathways

The furan nucleus is susceptible to ring-opening under certain conditions, particularly in acidic or oxidative environments. rsc.org This reaction is a key method in organic synthesis for producing 1,4-dicarbonyl compounds and their derivatives. rsc.org For example, iron(III) chloride has been used to catalyze the ring-opening of furans in the presence of dialkyl phosphonates. rsc.org

The electron-withdrawing nature of the 2-nitrophenyl substituent at the C5 position makes the furan ring in (5-(2-Nitrophenyl)furan-2-yl)methanol more electron-deficient than alkyl-substituted furans. This is analogous to 5-nitrofurfural, where the nitro group's presence facilitates reactions with nucleophiles that can lead to ring transformations. chemrxiv.org Therefore, it is conceivable that under specific nucleophilic or acidic conditions, the furan ring of the title compound could undergo cleavage or rearrangement.

Reactivity of the Nitrophenyl Moiety

The nitrophenyl portion of the molecule offers reactivity distinct from the furan ring, primarily centered on the nitro group and the aromatic benzene ring itself.

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group is one of the most important reactions in organic synthesis, providing a reliable route to aromatic amines. jsynthchem.com The nitro group of (5-(2-Nitrophenyl)furan-2-yl)methanol can be selectively reduced to an amino group (-NH₂) using various reagents and conditions, with catalytic hydrogenation being a common and highly efficient method. wikipedia.orgmit.edu This transformation is typically chemoselective, leaving other functional groups like the furan ring and the primary alcohol intact. mit.edu

For the structurally similar compound (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol, the nitro group has been successfully reduced to the corresponding amine with high yields using standard methods. The reaction can also be stopped at an intermediate stage, such as a hydroxylamine (B1172632), by using milder reducing agents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) / 10% Pd-C | Ethanol, 25°C, 6 hr | (5-(3-Amino-4-chlorophenyl)furan-2-yl)methanol | 89% |

| NaBH₄-CuCl₂ | THF/H₂O (3:1), 0°C to RT, 2 hr | (5-(3-Amino-4-chlorophenyl)furan-2-yl)methanol | 72% |

Aromatic Substitution Patterns of the Nitrophenyl Ring

Further substitution on the nitrophenyl ring is influenced by the strong electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a strong meta-director due to its electron-withdrawing nature. quora.com The furan ring, attached at C1', acts as an ortho-, para-director. For an incoming electrophile, the directing influences are as follows:

The nitro group (at C2') directs to the C4' and C6' positions.

The furan ring (at C1') directs to the C3' and C5' positions.

However, the combined deactivating effect of the nitro group makes further electrophilic substitution on this ring very challenging, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. youtube.com This effect is most pronounced at the ortho and para positions relative to the nitro group. In (5-(2-Nitrophenyl)furan-2-yl)methanol, these activated positions are C1' (bearing the furan ring) and C3'. A strong nucleophile could potentially displace a suitable leaving group at these positions. While the furan ring itself is not a typical leaving group, this electronic activation is a key feature of the ring's reactivity.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group attached to the furan ring in (5-(2-Nitrophenyl)furan-2-yl)methanol is a primary alcohol, making it a versatile site for a variety of chemical transformations. These reactions allow for the synthesis of a wide range of derivatives, including aldehydes, carboxylic acids, esters, ethers, and halides, which serve as crucial intermediates for more complex molecules.

Oxidation Reactions

The primary alcohol moiety of (5-(2-Nitrophenyl)furan-2-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The oxidation to 5-(2-nitrophenyl)furan-2-carbaldehyde is a key transformation, as this aldehyde is a common precursor for various other derivatives. Further oxidation leads to the formation of 5-(2-nitrophenyl)furan-2-carboxylic acid.

Common oxidizing agents for the conversion of hydroxymethyl furans include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC) for aldehyde synthesis, and stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent for carboxylic acid formation. The choice of reagent is critical to avoid undesired side reactions or degradation of the furan ring, which can be sensitive to harsh oxidative conditions.

| Oxidizing Agent | Typical Conditions | Primary Product | Product IUPAC Name |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp. | Aldehyde | 5-(2-Nitrophenyl)furan-2-carbaldehyde |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Aldehyde | 5-(2-Nitrophenyl)furan-2-carbaldehyde |

| Potassium permanganate (KMnO₄) | Aqueous base, Heat | Carboxylic Acid | 5-(2-Nitrophenyl)furan-2-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp. | Carboxylic Acid | 5-(2-Nitrophenyl)furan-2-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group of (5-(2-Nitrophenyl)furan-2-yl)methanol readily undergoes esterification and etherification reactions. These transformations are fundamental for creating derivatives with altered polarity, solubility, and reactivity.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification can be employed, involving reaction with a carboxylic acid under acidic catalysis. These methods lead to the formation of various furan-2-ylmethyl esters. For instance, reaction with p-toluenesulfonyl chloride (TsCl) yields the corresponding tosylate ester, a valuable intermediate for subsequent reactions. rsc.org

Etherification , the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Acid-catalyzed etherification with other alcohols is also a viable method for producing ethers like 5-(alkoxymethyl)furans from similar furan-based alcohols. rsc.org

| Reaction Type | Reagent | Catalyst/Conditions | Product Class | Example Product Name |

|---|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine | Acetate (B1210297) Ester | (5-(2-Nitrophenyl)furan-2-yl)methyl acetate |

| Esterification | Acetic anhydride | DMAP, Triethylamine | Acetate Ester | (5-(2-Nitrophenyl)furan-2-yl)methyl acetate |

| Esterification | Benzoic acid | H₂SO₄ (cat.), Heat | Benzoate Ester | (5-(2-Nitrophenyl)furan-2-yl)methyl benzoate |

| Esterification | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0°C | Tosylate Ester | (5-(2-Nitrophenyl)furan-2-yl)methyl p-toluenesulfonate |

| Etherification | Methyl iodide (CH₃I) | NaH, THF | Methyl Ether | 2-(Methoxymethyl)-5-(2-nitrophenyl)furan |

| Etherification | Methanol (B129727) (CH₃OH) | H₂SO₄ (cat.), Heat | Methyl Ether | 2-(Methoxymethyl)-5-(2-nitrophenyl)furan |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group for direct nucleophilic substitution. Therefore, to facilitate these reactions, the hydroxymethyl group of (5-(2-Nitrophenyl)furan-2-yl)methanol must first be converted into a more reactive intermediate with a good leaving group.

This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or by reacting it with a halogenating agent (e.g., SOCl₂, PBr₃) to form the corresponding furfuryl halide. Once activated, the resulting electrophilic carbon center is susceptible to attack by a wide variety of nucleophiles. This two-step sequence allows for the introduction of diverse functional groups, including azides, cyanides, and amines, at the C-2 methylene (B1212753) position of the furan ring.

| Step 1: Activation Reagent | Intermediate (Leaving Group) | Step 2: Nucleophile | Final Product Class | Example Product Name |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Sodium azide (B81097) (NaN₃) | Azide | 2-(Azidomethyl)-5-(2-nitrophenyl)furan |

| Phosphorus tribromide (PBr₃) | Bromide (-Br) | Potassium cyanide (KCN) | Nitrile | 2-(5-(2-Nitrophenyl)furan-2-yl)acetonitrile |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Ammonia (B1221849) (NH₃) | Amine | (5-(2-Nitrophenyl)furan-2-yl)methanamine |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Sodium thiomethoxide (NaSMe) | Thioether | 2-((Methylthio)methyl)-5-(2-nitrophenyl)furan |

Intermolecular and Intramolecular Reaction Mechanisms

The strategic placement of the nitro group on the phenyl ring ortho to the furan substituent introduces unique possibilities for complex reaction mechanisms, particularly cascade and photochemical transformations.

Cascade and Domino Reactions

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all within a single synthetic operation without the isolation of intermediates. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. nih.gov

While specific cascade reactions originating directly from (5-(2-Nitrophenyl)furan-2-yl)methanol are not extensively documented, the compound's structure suggests potential pathways. A plausible synthetic strategy could involve the reduction of the nitro group to an amine. This newly formed amino group could then participate in an intramolecular reaction with a modified hydroxymethyl group (e.g., an aldehyde or halide), leading to the formation of a new heterocyclic ring system fused to the phenyl ring. Such a sequence, combining reduction and cyclization in one pot, would constitute a classic cascade process for synthesizing novel polycyclic aromatic compounds.

Photochemical Transformations of the Compound

The presence of a nitro group ortho to an alkyl substituent makes (5-(2-Nitrophenyl)furan-2-yl)methanol a candidate for intramolecular photochemical reactions. The o-nitrobenzyl moiety is a well-known photolabile protecting group, and similar reactivity can be anticipated for this compound.

Upon irradiation with UV light, the nitro group can be excited to a diradical triplet state. This excited state can abstract a hydrogen atom from the adjacent hydroxymethyl group, initiating a series of transformations. This intramolecular redox reaction typically generates an o-nitroso species and an aldehyde. This process is often referred to as a "photo-redox" reaction. Subsequent intramolecular cyclization or rearrangement of the highly reactive nitroso intermediate can lead to the formation of various heterocyclic products. The photochemical hydroxylation observed in related 5-nitro-2-furancarboxaldehyde derivatives highlights the susceptibility of the nitrofuran system to photochemical transformations. nih.gov

This photoreactivity offers a pathway to synthesize complex molecular architectures under mild, light-induced conditions, potentially avoiding the need for harsh chemical reagents.

Mechanistic Studies of Key Reactions

Understanding the transformation pathways of (5-(2-Nitrophenyl)furan-2-yl)methanol requires the characterization of transient reaction intermediates. As established in the context of electron transfer processes, the reduction of the nitro group is a stepwise process involving several key intermediates. nih.gov

The primary intermediate, the nitro anion radical , is formed by a single-electron transfer to the nitro group. researchgate.net This species is paramagnetic and can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Subsequent reduction and rearrangement steps generate nitroso and hydroxylamine derivatives. researchgate.net These intermediates are often unstable but are considered the active species responsible for the biological activity of many nitrofurans. nih.govresearchgate.net

In photochemical reactions, different intermediates are expected. Photoinduced intramolecular electron transfer in similar o-nitrophenyl systems has been shown to generate zwitterionic biradical intermediates . nih.gov The formation of such species can be confirmed through in-situ trapping experiments with reagents like trimethylsilyl (B98337) cyanide or through spectroscopic methods. nih.gov The identification of these transient species is critical for building a complete mechanistic picture of the compound's reactivity.

While specific transition state analyses for catalytic processes involving (5-(2-Nitrophenyl)furan-2-yl)methanol are not extensively documented, insights can be drawn from theoretical studies on related reactions. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is essential for understanding reaction mechanisms, regioselectivity, and the origins of catalytic rate enhancement. sciforum.net

For reactions involving furan rings, such as Diels-Alder cycloadditions, computational studies have been used to analyze the transition states. sciforum.net These studies can determine whether a reaction proceeds through a concerted, asynchronous transition state or via a stepwise mechanism involving a distinct reaction intermediate. sciforum.net For example, in polar Diels-Alder reactions of 3-nitrofuran, the mechanism can shift from a single transition state to a two-step process with an intermediate, depending on the nucleophilicity of the reaction partner. sciforum.net

In other catalytic processes, such as aminolysis, the transition state may involve a cyclic structure. For instance, the uncatalyzed aminolysis of certain activated esters has been proposed to proceed through a six-membered cyclic transition state where proton transfer and bond cleavage/formation occur in a coordinated manner. researchgate.net Applying these computational and theoretical approaches to the reactions of (5-(2-Nitrophenyl)furan-2-yl)methanol would be invaluable for elucidating detailed mechanistic pathways and designing new catalytic transformations.

Kinetic studies provide quantitative data on the rates of chemical transformations. For (5-(2-Nitrophenyl)furan-2-yl)methanol, reaction rates are influenced by factors such as temperature, pressure, solvent, and the nature of the reacting species.

Kinetic data for the reaction of furan and its derivatives with hydroxyl radicals (•OH), a key process in atmospheric and combustion chemistry, have been investigated. nih.gov These studies often show a negative temperature dependence, indicating that the dominant reaction pathway under these conditions is the addition of the radical to the furan ring. nih.gov

The table below presents representative kinetic data for reactions of related furan compounds, which can serve as a basis for estimating the reactivity of (5-(2-Nitrophenyl)furan-2-yl)methanol.

| Reactant | Reaction with | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| Furan | •OH | 294-668 | Negative Temperature Dependence |

| 2-Methyl Furan | •OH | 294-668 | Negative Temperature Dependence |

| 2,5-Dimethyl Furan | •OH | 294-668 | Negative Temperature Dependence |

In the context of environmental degradation, kinetic studies focus on determining reaction half-lives. As mentioned, the photodegradation of related nitrofurans is rapid, with half-lives significantly shorter for direct photolysis compared to reactions with other environmental oxidants. nih.gov

| Compound Type | Degradation Pathway | Calculated Half-life |

|---|---|---|

| Nitrofuran Antibiotics | Direct Photolysis (Summer, 45°N) | 0.080 - 0.44 hours |

| Nitrofuran Antibiotics | Reaction with ¹O₂ | 120 - 1900 hours |

| Nitrofuran Antibiotics | Reaction with •OH | 74 - 82 hours |

These kinetic investigations are fundamental to predicting the compound's stability, reactivity, and environmental persistence.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (5-(2-Nitrophenyl)furan-2-yl)methanol. These calculations provide a detailed picture of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For furan (B31954) oligomers, FMO analysis has been used to calculate the band gap and understand optoelectronic properties. researchgate.net In the case of (5-(2-Nitrophenyl)furan-2-yl)methanol, the HOMO is expected to be localized over the electron-rich furan ring and the methanol (B129727) group, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring. This distribution suggests that the furan ring acts as the primary electron donor and the nitrophenyl group as the electron acceptor.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 | ELUMO - EHOMO, indicates chemical reactivity |

The electron density distribution reveals how electrons are spread throughout the molecule. Molecular Electrostatic Potential (MEP) surfaces map this electron density to visualize regions of positive and negative electrostatic potential. researchgate.net These maps are color-coded, with red indicating electron-rich, negative potential areas (prone to electrophilic attack) and blue representing electron-poor, positive potential areas (prone to nucleophilic attack). scirp.org

For (5-(2-Nitrophenyl)furan-2-yl)methanol, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the furan ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methanol group and the aromatic protons would exhibit a positive potential, marking them as sites for potential nucleophilic interactions. This analysis is crucial for predicting intermolecular interactions and the molecule's reactive behavior. nih.gov

Local reactivity descriptors, like the Fukui function and dual descriptor, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These descriptors help in understanding the regioselectivity of chemical reactions. For (5-(2-Nitrophenyl)furan-2-yl)methanol, these descriptors would likely confirm that the furan ring is a key site for electrophilic substitution, while the nitro group activates the phenyl ring for nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Chemical Potential (μ) | -4.5 | (EHOMO + ELUMO) / 2 |

| Hardness (η) | 2.0 | (ELUMO - EHOMO) / 2 |

| Electrophilicity (ω) | 5.06 | μ2 / (2η) |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of (5-(2-Nitrophenyl)furan-2-yl)methanol are critical to its function and can be explored through conformational analysis and molecular dynamics simulations.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. This is achieved through energy minimization calculations, which explore the potential energy surface of the molecule to find low-energy structures. For a flexible molecule like (5-(2-Nitrophenyl)furan-2-yl)methanol, with rotational freedom around the single bonds connecting the furan and phenyl rings and the methanol group, multiple conformers can exist. Computational methods can sample these different conformations to identify the most energetically favorable ones, which are most likely to be present under experimental conditions.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com By simulating the motion of atoms and molecules over time, MD can reveal how (5-(2-Nitrophenyl)furan-2-yl)methanol behaves in different solvents or in the presence of other molecules. mdpi.com These simulations can show how the solvent affects the conformational preferences of the molecule and can provide insights into its solvation properties and potential for intermolecular interactions, such as hydrogen bonding.

Computational Prediction of Reaction Mechanisms and Pathways

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the most likely pathways for chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a comprehensive energy profile can be constructed to elucidate reaction mechanisms. acs.orgresearchgate.net

Energy Profiles of Key Transformations

A key transformation for (5-(2-Nitrophenyl)furan-2-yl)methanol is the reduction of the nitro group, a common reaction for aromatic nitro compounds. srce.hr This multi-step process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. A hypothetical energy profile for such a transformation, calculated using DFT methods, can reveal the rate-determining step and the stability of intermediates.

For instance, the calculated Gibbs free energy profile for the reduction of the nitro group would map the energy changes as the reaction progresses. Each peak on the profile represents a transition state (TS), an energy maximum that must be overcome for the reaction to proceed, while each valley represents a stable intermediate (INT).

Below is an illustrative data table representing a hypothetical energy profile for the stepwise reduction of the nitro group. Energies are given in kcal/mol relative to the starting material.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Start | R-NO₂ | 0.0 |

| Step 1 | TS1 | +25.5 |

| INT1 (R-NO) | -5.2 | |

| Step 2 | TS2 | +15.8 |

| INT2 (R-NHOH) | -20.7 | |

| Step 3 | TS3 | +12.1 |

| Product | R-NH₂ | -85.3 |

Catalytic Cycle Simulations

Many reactions, such as the hydrogenation of the nitro group, are performed using a catalyst. Computational modeling can simulate the entire catalytic cycle, providing insights into catalyst-substrate interactions, the energies of catalytic intermediates, and the transition states for each step in the cycle. rsc.org

A typical simulation of a catalytic hydrogenation cycle would involve:

Adsorption of the reactant, (5-(2-Nitrophenyl)furan-2-yl)methanol, onto the catalyst surface.

Stepwise reduction of the nitro group, involving the transfer of hydrogen atoms from the catalyst.

Desorption of the final product, (5-(2-Aminophenyl)furan-2-yl)methanol, from the catalyst surface, regenerating the active catalytic site.

The table below provides a hypothetical summary of the calculated energies for the key intermediates in a simulated catalytic cycle for this process.

| Step in Cycle | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactant Adsorption on Catalyst | -10.5 |

| 2 | First H-addition Transition State | +18.2 |

| 3 | Nitroso Intermediate on Catalyst | -15.8 |

| 4 | Hydroxylamine Intermediate on Catalyst | -35.1 |

| 5 | Final H-addition Transition State | +10.4 |

| 6 | Product Adsorption on Catalyst | -95.7 |

| 7 | Product Desorption | -88.0 |

Theoretical Basis for Structure-Reactivity Relationships

The reactivity of (5-(2-Nitrophenyl)furan-2-yl)methanol is governed by the intricate interplay of electronic and steric effects originating from its constituent parts.

Electronic Effects of Substituents on Furan and Phenyl Rings

The electronic nature of the molecule is dominated by the strongly electron-withdrawing nitro group and the electron-rich furan ring. The nitro group deactivates the phenyl ring towards electrophilic substitution due to its powerful negative inductive (-I) and mesomeric (-M) effects. researchgate.netresearchgate.net This withdrawal of electron density makes the phenyl ring electron-poor.

Conversely, the furan ring is an aromatic heterocycle with a π-electron system that is richer than that of benzene (B151609), making it more susceptible to electrophilic attack. quora.comslideshare.net The oxygen heteroatom donates lone-pair electron density into the ring through a positive mesomeric effect (+M). The presence of the electron-withdrawing 2-nitrophenyl substituent at the 5-position of the furan ring will modulate this reactivity, pulling electron density from the furan system and making it less nucleophilic than unsubstituted furan.

Computational chemistry allows for the quantification of these effects by calculating atomic charges and mapping the electrostatic potential.

| Atom/Group | Calculated Property | Hypothetical Value | Implication |

|---|---|---|---|

| Nitro Group (NO₂) | Group Charge | -0.45 e | Strong electron withdrawal |

| Furan Oxygen | Atomic Charge | -0.52 e | Donates electron density to furan ring |

| Phenyl C-ortho to NO₂ | Atomic Charge | +0.15 e | Electron deficient, deactivated |

| Furan C2 (with CH₂OH) | Atomic Charge | +0.20 e | Influenced by adjacent oxygen and substituent |

| Furan C3 | Atomic Charge | -0.10 e | Site of relative electron richness |

Steric Hindrance and Conformational Effects on Reactivity

The substitution pattern of (5-(2-Nitrophenyl)furan-2-yl)methanol introduces significant steric constraints. The ortho-positioning of the nitro group relative to the furan ring forces the two rings to twist out of planarity to minimize steric repulsion between the nitro group's oxygen atoms and the hydrogen atom at the 4-position of the furan ring.

This lack of planarity has two major consequences:

Hindered Access: The bulky, out-of-plane nitro group can sterically hinder the approach of reagents to both the adjacent hydroxymethyl group on the furan ring and the ortho- and meta-positions of the phenyl ring.

Conformational analysis using computational methods can predict the most stable three-dimensional structure by calculating the energy as a function of the dihedral angle between the furan and phenyl rings. The minimum energy conformation corresponds to the most populated structure.

| Parameter | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| Furan-Phenyl Dihedral Angle (°) | 55.2° | Significantly non-planar conformation |

| Rotational Energy Barrier (kcal/mol) | 8.5 | Restricted rotation between the rings |

| Distance (O of NO₂ to H of Furan) | 2.4 Å | Close contact indicating steric repulsion |

These steric factors directly impact the molecule's reactivity, for example, by influencing the rate of reactions involving the hydroxymethyl group or dictating the regioselectivity of any potential substitution reactions on the aromatic rings.

Advanced Applications and Research Directions

Utility in Advanced Organic Synthesis as a Versatile Building Block

In the realm of organic chemistry, aryl-furan methanol (B129727) scaffolds are considered a privileged class of structures. They serve as key intermediates in the synthesis of high-value, complex molecules due to the distinct reactivity of their constituent parts. (5-(2-Nitrophenyl)furan-2-yl)methanol exemplifies this versatility, offering multiple reaction sites for the construction of elaborate molecular architectures.

The structure of (5-(2-Nitrophenyl)furan-2-yl)methanol is pre-organized for the synthesis of complex heterocyclic systems. The strategic placement of the nitro group and the methanol functionality allows for sequential or one-pot reactions to build fused ring systems.

A primary pathway involves the selective reduction of the nitro group to an amine, yielding [5-(2-Aminophenyl)furan-2-yl]methanol. scbt.com This transformation creates a nucleophilic amino group ortho to the furan (B31954) ring, setting the stage for various cyclization reactions. The resulting aminophenylfuran derivative can react with a range of electrophiles to construct new heterocyclic rings fused to the benzene (B151609) ring. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of furan-substituted quinazolinone scaffolds, while condensation with aldehydes or ketones could yield dihydroquinazoline (B8668462) derivatives.

Furthermore, the hydroxymethyl group on the furan ring can be oxidized to an aldehyde, 5-(2-Nitrophenyl)furfural. This aldehyde is a versatile precursor for building other heterocyclic systems. For example, it can undergo multicomponent reactions to synthesize complex structures like dihydropyridine (B1217469) derivatives. researchgate.net The aldehyde functionality also allows for condensation reactions with active methylene (B1212753) compounds, leading to the formation of thiazolidinone and acrylonitrile (B1666552) derivatives, which are themselves important heterocyclic scaffolds. researchgate.net

The utility of (5-(2-Nitrophenyl)furan-2-yl)methanol extends to its role as a foundational molecule for introducing a variety of functional groups. The independent reactivity of its nitro, hydroxyl, and furan moieties allows chemists to perform selective transformations to generate a library of new functionalized molecules.

The nitro group is readily reduced to an amine under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). The resulting amine can then be further modified through diazotization, acylation, or alkylation to introduce a wide array of substituents. The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄). These transformations provide access to key functional groups that are pivotal for subsequent synthetic steps, such as amide bond formation or Wittig-type reactions. pensoft.net The furan ring itself, while aromatic, can participate in reactions such as hydrogenation to form tetrahydrofuran (B95107) derivatives.

The following table summarizes key synthetic transformations that can be performed on derivatives of (5-(2-Nitrophenyl)furan-2-yl)methanol, highlighting its versatility.

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

| Nitro (-NO₂) | Reduction | H₂ / Pd-C or NaBH₄-CuCl₂ | Amine (-NH₂) | Introduces a nucleophilic center for building N-heterocycles. |

| Alcohol (-CH₂OH) | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | Precursor for imines, alkenes, and further oxidation. |

| Alcohol (-CH₂OH) | Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Enables formation of esters and amides. |

| Aldehyde (-CHO) | Condensation | Active methylene compounds | Ylidene derivatives | Forms new C-C bonds for complex scaffolds. researchgate.net |

| Carboxylic Acid (-COOH) | Acylation | Thionyl chloride, then an amine | Amide (-CONH-R) | Creates stable amide linkages found in many bioactive molecules. pensoft.net |

Contributions to Material Science Research

Furan-based compounds derived from renewable resources are gaining significant attention as sustainable building blocks for advanced materials. core.ac.uk Platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) are precursors to a variety of monomers used in polymer and materials synthesis. nih.govulaval.ca (5-(2-Nitrophenyl)furan-2-yl)methanol, as a functionalized furanic alcohol, fits within this paradigm, offering potential applications in polymer chemistry, functional materials, and as a precursor to biofuel components.

Furfuryl alcohol is a primary monomer used in the production of furan resins, which are thermosetting polymers known for their excellent thermal stability, chemical resistance, and low fire hazard. These resins are synthesized through the acid-catalyzed polymerization of furfuryl alcohol and are used in foundry binders, composites, adhesives, and corrosion-resistant coatings. mdpi.com